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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

Get Quote

Executive Summary
4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) represents a critical structural motif in

medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors where

lipophilicity modulation is required to enhance membrane permeability. Unlike its parent

compound, benzenesulfonamide, the introduction of the p-pentyloxy chain (C5) significantly

alters the thermodynamic landscape of dissolution.

This guide outlines the physicochemical profile of the compound, predicts its solubility behavior

based on Group Contribution Methods, and establishes a self-validating experimental workflow

for precise solubility determination in pure and binary solvent systems.

Physicochemical Profile & Structural Analysis
The solubility behavior of 4-(pentyloxy)benzenesulfonamide is governed by the competition

between its polar sulfonamide "head" and its lipophilic pentyloxy "tail."

Table 1: Physicochemical Specifications
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Property Value / Description Source/Derivation

Compound Name

4-

(pentyloxy)benzenesulfonamid

e

IUPAC

CAS Number 1141-94-2 Chemical Registry

Molecular Formula C₁₁H₁₇NO₃S Stoichiometry

Molecular Weight 243.32 g/mol Calculated

SMILES
CCCCCOc1ccc(S(N)

(=O)=O)cc1
Structure

Est.[1][2][3][4] LogP 2.8 – 3.2 Predicted (vs. 0.3 for parent)

H-Bond Donors 1 (–NH₂) Structural Count

H-Bond Acceptors 3 (–SO₂–, –O–) Structural Count

Structure-Property Relationship (SPR)
The Sulfonamide Moiety (–SO₂NH₂): Acts as a strong hydrogen bond donor/acceptor, driving

solubility in polar protic solvents (Methanol, Ethanol) and aprotic solvents (DMSO, Acetone).

The Pentyloxy Chain (–OC₅H₁₁): Introduces significant London dispersion forces. This steric

bulk disrupts the tight crystal lattice observed in unsubstituted benzenesulfonamide,

potentially lowering the melting point, but drastically reducing aqueous solubility while

enhancing solubility in non-polar organic solvents (Toluene, Ethyl Acetate).

Solubility Landscape: Predictive Analysis
In the absence of empirical data, we apply Hansen Solubility Parameters (HSP) to predict the

solvent compatibility. The "Like Dissolves Like" principle suggests that 4-
(pentyloxy)benzenesulfonamide will exhibit peak solubility in solvents that balance its polar

and non-polar domains.

Table 2: Predicted Solvent Compatibility Matrix
Ranking based on Relative Energy Difference (RED) estimation.
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Solvent Class
Representative
Solvent

Predicted Solubility
Mechanistic
Rationale

Lower Alcohols Methanol, Ethanol High

H-bonding matches

the sulfonamide head;

alkyl chain is

accommodated.

Polar Aprotic Acetone, DMSO, DMF Very High

Strong dipole

interactions with –

SO₂–; disrupts crystal

lattice effectively.

Esters Ethyl Acetate Moderate-High

Good balance of

polarity and

lipophilicity; excellent

for recrystallization.

Chlorinated Dichloromethane Moderate

Good dispersion

interactions with the

pentyloxy tail.

Water Water Very Low

Hydrophobic effect of

the C5 chain overrides

the hydrophilic

sulfonamide group.

Alkanes Hexane, Heptane Low

Insufficient polarity to

overcome the

cohesive energy of

the sulfonamide

crystal lattice.

Experimental Protocol: Self-Validating Solubility
Determination
To generate high-integrity data, the Isothermal Saturation Method with Laser Monitoring or

Gravimetric Analysis is the gold standard. This protocol ensures thermodynamic equilibrium is

reached, eliminating kinetic artifacts.
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Workflow Diagram (Graphviz)
The following diagram outlines the logical flow for determining mole fraction solubility (

).
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Caption: Figure 1. Standardized Isothermal Saturation Workflow for determining

thermodynamic solubility.

Detailed Methodology
Preparation: Add excess 4-(pentyloxy)benzenesulfonamide to a jacketed glass vessel

containing the target solvent (e.g., 1-propanol).

Equilibration: Stir the suspension using a magnetic stirrer at constant temperature (controlled

by a circulating water bath, accuracy ±0.05 K) for at least 24 hours.

Verification: Stop stirring and allow settling for 2 hours. Use a laser pointer to check the

supernatant; if a beam path is visible (Tyndall effect), micro-suspension persists—

centrifugation is required.

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm

PTFE filter to remove any solids.
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Quantification:

Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

HPLC: Dilute with mobile phase and analyze peak area against a calibration curve

(Recommended wavelength: ~260-270 nm, characteristic of the benzene-sulfonamide

chromophore).

Thermodynamic Modeling & Data Correlation
Once experimental data (

) is obtained, it must be correlated using semi-empirical models to allow for interpolation and
calculation of thermodynamic properties (Enthalpy

, Entropy

).

Table 3: Mathematical Models for Solubility
Model Name Equation Application

Modified Apelblat

Best for non-ideal solutions;

accounts for temperature

dependence of enthalpy.

van't Hoff

Linear regression for narrow

temperature ranges; provides

rapid thermodynamic insight.

Yaws Model
High-precision fitting for wide

temperature ranges.

Thermodynamic Calculation: The apparent standard enthalpy of dissolution (

) is derived from the slope of the van't Hoff plot (

vs

):
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Note: For 4-(pentyloxy)benzenesulfonamide, dissolution is expected to be endothermic (

), meaning solubility increases with temperature.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pentyloxy-benzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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